molecular formula C14H9Cl4N3OS B4748761 2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4748761
M. Wt: 409.1 g/mol
InChI Key: NYGKXJXOIKBORD-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by the presence of multiple chlorine atoms and functional groups

Preparation Methods

The synthesis of 2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 2,4-dichlorophenylhydrazine in the presence of a base to form the intermediate hydrazone. This intermediate is then reacted with carbon disulfide under controlled conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(3,4-DICHLOROBENZOYL)-N-(2,4-DICHLOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:

    2,4-DICHLOROBENZOYLHYDRAZINE: Similar in structure but lacks the thiourea group.

    3,4-DICHLOROBENZOYLHYDRAZINE: Similar but with different substitution patterns on the benzene ring.

    2,4-DICHLOROPHENYLTHIOUREA: Contains the thiourea group but lacks the hydrazine moiety. The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-dichlorobenzoyl)amino]-3-(2,4-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4N3OS/c15-8-2-4-12(11(18)6-8)19-14(23)21-20-13(22)7-1-3-9(16)10(17)5-7/h1-6H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGKXJXOIKBORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NNC(=S)NC2=C(C=C(C=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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